molecular formula C26H24N4O3 B3309328 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide CAS No. 941940-64-3

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3309328
CAS No.: 941940-64-3
M. Wt: 440.5 g/mol
InChI Key: BCNFXQMSXSLOQI-UHFFFAOYSA-N
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Description

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a morpholine ring attached to a pyridazine ring, which is further connected to a phenyl group and a naphthalen-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 6-(morpholin-4-yl)pyridazin-3-amine with 4-bromoacetophenone to form an intermediate, which is then reacted with 2-naphthol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit SIRT2, a sirtuin protein involved in cellular regulation, which can affect processes like cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the naphthalen-2-yloxy group, in particular, differentiates it from other similar compounds and may enhance its biological activity .

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-26(18-33-23-10-7-19-3-1-2-4-21(19)17-23)27-22-8-5-20(6-9-22)24-11-12-25(29-28-24)30-13-15-32-16-14-30/h1-12,17H,13-16,18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNFXQMSXSLOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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